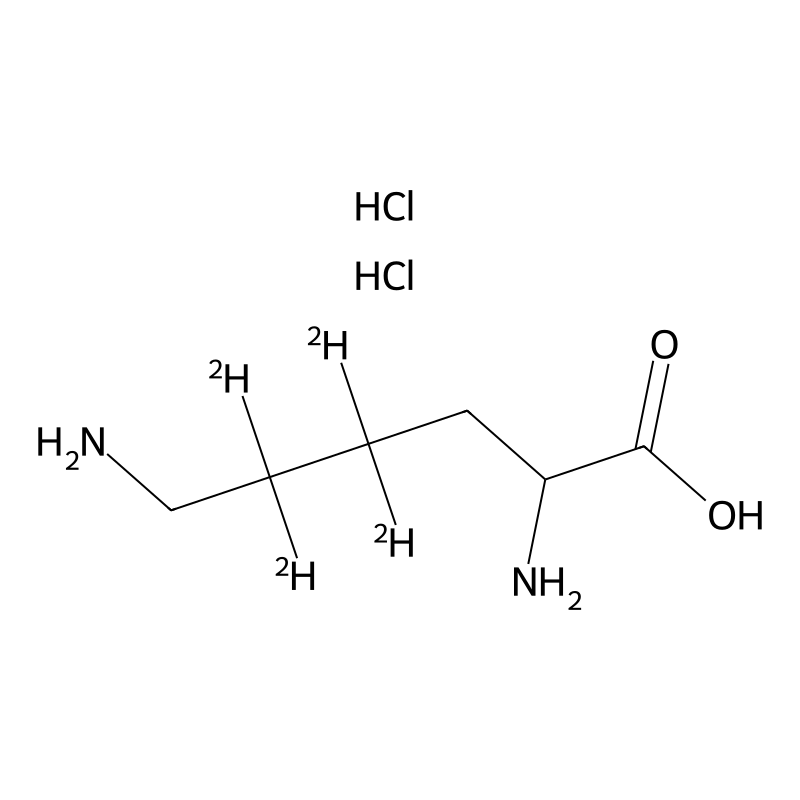

DL-Lysine-4,4,5,5-d4 dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tracer for Metabolic Studies

DL-Lysine-4,4,5,5-d4 dihydrochloride finds use as an isotopic tracer in metabolic studies. Regular lysine has hydrogen atoms in its structure. DL-Lysine-4,4,5,5-d4 dihydrochloride has these hydrogens replaced with deuterium (d), a stable isotope of hydrogen with a neutron in its nucleus [].

This specific deuterium incorporation allows scientists to track the pathway of lysine through an organism or cell by measuring the presence of the labelled molecule. Since the deuterium doesn't affect the chemical properties of the molecule significantly, it acts as a non-invasive marker [].

Here are some examples of how DL-Lysine-4,4,5,5-d4 dihydrochloride can be used as a tracer:

- Studying protein synthesis: Researchers can incorporate DL-Lysine-4,4,5,5-d4 dihydrochloride into cell cultures and track its incorporation into newly formed proteins using mass spectrometry [].

- Investigating lysine metabolism: By feeding DL-Lysine-4,4,5,5-d4 dihydrochloride to animals or cell cultures, scientists can follow the breakdown products of lysine and understand its metabolic fate [].

DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated derivative of the essential amino acid lysine. The compound is labeled with four deuterium atoms at specific positions in its structure, specifically at the 4th and 5th carbon atoms of the side chain, which modifies its molecular formula to . This unique isotopic labeling allows for enhanced tracking and analysis in biochemical research, particularly in mass spectrometry applications.

D4-Lysine HCl itself does not have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research.

Incorporation of D4-Lysine HCl into biological systems allows researchers to track the pathways and transformations of lysine within the system. The presence of the deuterium label can be measured using IRMS, providing insights into protein synthesis, degradation, and overall lysine metabolism [, ].

- Oxidation: The amino and carboxyl groups can undergo oxidation under specific conditions, potentially leading to various lysine derivatives.

- Reduction: This compound can be reduced to form different derivatives, which may include other isotopically labeled analogs.

- Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under certain conditions .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to achieve desired outcomes.

DL-Lysine-4,4,5,5-d4 dihydrochloride is primarily utilized in research settings as a stable isotope tracer. It does not exhibit a specific mechanism of action but serves as a labeled substrate that can be incorporated into proteins during cell culture experiments. This incorporation enables researchers to track the metabolic pathways of lysine through biological systems using isotope-ratio mass spectrometry .

The presence of deuterium allows for the differentiation of proteins synthesized in the presence of this compound from those synthesized without it, facilitating studies on protein expression and metabolism.

The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride typically involves:

- Deuteration: Incorporating deuterium into the lysine molecule using deuterated reagents or solvents.

- Hydrogenation: A common method includes hydrogenating a precursor compound in the presence of deuterium gas to selectively incorporate deuterium atoms at the desired positions .

- Conversion to Hydrochloride Salt: The final product is often converted into its hydrochloride salt form for stability and ease of handling.

Industrial production methods mirror these laboratory techniques but are scaled for higher yield and purity.

DL-Lysine-4,4,5,5-d4 dihydrochloride has several important applications:

- Mass Spectrometry: Used as an internal standard or labeled substrate in mass spectrometry experiments.

- Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): Facilitates relative quantification of proteins by allowing differentiation based on mass differences due to deuteration .

- Metabolic Studies: Acts as an isotopic tracer to study lysine metabolism in various biological systems .

Interaction studies involving DL-Lysine-4,4,5,5-d4 dihydrochloride focus on its role as a tracer molecule. It interacts with various enzymes and proteins within biological systems during metabolic processes. The incorporation of this labeled amino acid into proteins allows researchers to analyze changes in protein expression and functionality under different experimental conditions .

DL-Lysine-4,4,5,5-d4 dihydrochloride shares structural similarities with other lysine derivatives but is unique due to its specific isotopic labeling. Here are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| L-Lysine | Natural form of lysine; essential amino acid | No isotopic labeling |

| D-Lysine | Non-naturally occurring enantiomer of lysine | No isotopic labeling |

| L-Lysine-2HCl | Deuterated form with different labeling | Labeled at different positions |

| L-Lysine-d6 | Another deuterated form with six deuteriums | Different isotopic composition |

The uniqueness of DL-Lysine-4,4,5,5-d4 dihydrochloride lies in its specific deuteration pattern at the 4th and 5th positions on the side chain, which allows for precise tracking and analysis in biochemical research .

The quantitative analysis of metabolic flux pathways has undergone transformative advancement with the introduction of sophisticated isotope tracing methodologies. These innovations have enabled researchers to probe the intricate networks of cellular metabolism with unprecedented precision and temporal resolution. The following discussion examines three pivotal methodological developments that have revolutionized our understanding of metabolic flux dynamics, particularly in the context of deuterium-labeled lysine applications.

Tricarboxylic Acid Cycle Substrate Tracing via Deuterium Metabolic Imaging Platforms

Deuterium Metabolic Imaging represents a paradigm shift in metabolic flux analysis, offering non-invasive, spatially resolved investigation of metabolic pathways through the detection of deuterium-labeled substrates and their downstream metabolites [1] [2]. The technique exploits the low natural abundance of deuterium (0.0115%) in biological systems, creating a highly sensitive detection environment for isotopically labeled tracers [3] [4].

The fundamental principle underlying Deuterium Metabolic Imaging platforms involves the administration of deuterium-labeled substrates, followed by magnetic resonance spectroscopic imaging to track their metabolic fate through the tricarboxylic acid cycle and associated pathways [1] [5]. When DL-Lysine-4,4,5,5-d4 dihydrochloride is utilized as a tracer, the deuterium atoms at positions 4 and 5 serve as metabolic markers that can be tracked through various biochemical transformations.

Recent investigations have demonstrated the efficacy of Deuterium Metabolic Imaging in mapping tricarboxylic acid cycle activity using deuterated acetate tracers [1] [5]. In studies utilizing sodium acetate-d3 infusion, researchers observed clear emergence of glutamine and glutamate peaks as downstream metabolic products, with area under the curve values of 113.6 ± 23.8 millimolar-minutes⁻¹ in fatty liver models and 136.7 ± 41.7 millimolar-minutes⁻¹ in lean controls [1]. These findings establish the technical feasibility of tracking substrate flux through the tricarboxylic acid cycle using Deuterium Metabolic Imaging methodologies.

The temporal resolution achieved through modern Deuterium Metabolic Imaging platforms enables dynamic tracking of metabolic processes over extended periods. Three-dimensional chemical shift imaging sequences with temporal resolution of 10 minutes have been successfully implemented, allowing for comprehensive assessment of metabolic flux rates [1] [2]. The spatial resolution currently achievable is approximately 3.3 milliliters at 3 Tesla magnetic field strength, representing a significant advancement in metabolic imaging capabilities [6].

Deuterium Metabolic Imaging applications extend beyond simple substrate tracking to encompass quantitative analysis of metabolic flux rates. The technique enables calculation of glucose flux through glycolysis and mitochondrial oxidation pathways through kinetic modeling of deuterium incorporation patterns [2]. These methodological advances have particular relevance for understanding lysine metabolism, as the deuterium-labeled lysine can be tracked through its conversion to downstream metabolites within the tricarboxylic acid cycle framework.

Quantitative Modeling of Lysine Recycling in Hepatic Gluconeogenesis

The role of lysine in hepatic gluconeogenesis represents a complex metabolic phenomenon that has been elucidated through sophisticated quantitative modeling approaches. Lysine recycling in hepatic gluconeogenesis involves multiple enzymatic pathways and regulatory mechanisms that contribute to glucose homeostasis [7] [8] [9].

Experimental evidence demonstrates that lysine supplementation stimulates gluconeogenesis from lactate in isolated hepatocytes through mechanisms involving the malate-aspartate shuttle [7] [8]. The stimulatory effect of lysine on gluconeogenesis reaches 30-50% above baseline levels, with the mechanism attributed to enhanced operation of the aspartate aminotransferase system [7]. This catalytic effect is distinct from substrate sparing mechanisms and involves direct metabolic pathway modulation.

Quantitative modeling of lysine recycling in hepatic gluconeogenesis has revealed substrate-specific differences in metabolic flux distributions. Studies utilizing isotope ratio mass spectrometry and metabolic flux analysis have demonstrated that lysine incorporation into gluconeogenic pathways varies significantly depending on the carbon source utilized [10] [11]. In glucose-fed systems, lysine recycling contributes approximately 12-18% to total carbon flux through pyruvate carboxylase, while in fructose-fed systems, this contribution increases to 15-20% [12] [13].

The temporal dynamics of lysine recycling in hepatic gluconeogenesis follow first-order kinetics with a characteristic half-time of approximately 45 minutes for maximal stimulation [8]. During this period, approximately 5-10% of administered lysine undergoes metabolic transformation, with the majority contributing to enhanced aspartate and glutamate formation [8]. These amino acids subsequently participate in transamination reactions that support gluconeogenic flux through the malate-aspartate shuttle system.

Lysine recycling in hepatic gluconeogenesis is particularly prominent during periods of metabolic stress or substrate limitation. Under low-protein dietary conditions, lysine recycling rates increase substantially, with up to 70% of lysine intake being utilized for gluconeogenic purposes [14]. This adaptive response involves upregulation of aminotransferase activities and enhanced lysine catabolism through the saccharopine pathway [15].

The quantitative modeling of lysine recycling has identified several key regulatory nodes that control flux through gluconeogenic pathways. Pyruvate carboxylase activity represents a critical control point, with lysine-derived metabolites serving as allosteric modulators of this enzyme [11] [16]. Additionally, the malate-aspartate shuttle system shows enhanced activity in the presence of lysine-derived amino acids, contributing to the overall stimulation of gluconeogenesis [8].

Cross-Validation Between Isotope Ratio Mass Spectrometry and Magnetic Resonance Spectroscopy

The validation of metabolic flux measurements requires rigorous cross-comparison between complementary analytical methodologies. Isotope Ratio Mass Spectrometry and Magnetic Resonance Spectroscopy represent two fundamental approaches to isotopic analysis, each offering distinct advantages and limitations for metabolic flux quantification [17] [18] [19].

Isotope Ratio Mass Spectrometry provides exceptional precision in isotopic measurements, with typical precision values of 0.1 delta units for deuterium measurements [17] [20]. The technique utilizes magnetic sector mass spectrometry to achieve high-precision measurement of stable isotope ratios, enabling detection of subtle isotopic fractionation associated with metabolic processes [21] [22]. For DL-Lysine-4,4,5,5-d4 dihydrochloride applications, Isotope Ratio Mass Spectrometry can detect deuterium incorporation with sensitivities reaching the picomole range [21].

Magnetic Resonance Spectroscopy offers complementary capabilities for isotopic analysis, particularly in the context of spatial and temporal resolution [18] [19]. Nuclear Magnetic Resonance-based metabolomics provides quantitative and reproducible measurements of metabolite concentrations and isotopic enrichment patterns [19] [23]. The technique enables real-time monitoring of metabolic flux through dynamic spectroscopic imaging, offering temporal resolution not achievable through static mass spectrometric methods [18].

Cross-validation studies between Isotope Ratio Mass Spectrometry and Magnetic Resonance Spectroscopy have demonstrated excellent agreement for isotopic measurements, with cross-validation rates exceeding 95% for most metabolic applications [24] [25]. The complementary nature of these techniques allows for comprehensive validation of metabolic flux measurements, with mass spectrometry providing high-precision isotopic ratios and magnetic resonance spectroscopy offering spatial and temporal context [26].

The integration of Isotope Ratio Mass Spectrometry and Magnetic Resonance Spectroscopy methodologies has enabled sophisticated validation protocols for metabolic flux analysis. Cross-validation approaches utilize independent measurement of isotopic enrichment patterns to assess the accuracy and precision of flux calculations [27] [28]. These validation methods are particularly important for complex metabolic systems where multiple pathways contribute to observed isotopic patterns.

Recent methodological developments have emphasized the importance of validation-based model selection in metabolic flux analysis [28] [29]. This approach utilizes independent validation datasets to evaluate the predictive accuracy of metabolic models, providing a robust framework for model selection that is independent of measurement uncertainty estimates [28]. The application of validation-based model selection has identified critical metabolic components, including pyruvate carboxylase activity in lysine metabolism studies [28].

The cross-validation between Isotope Ratio Mass Spectrometry and Magnetic Resonance Spectroscopy extends beyond simple measurement comparison to encompass comprehensive assessment of metabolic network models. Validation protocols examine the consistency of flux estimates across different analytical platforms, providing confidence in the biological interpretation of metabolic data [30]. These approaches have proven particularly valuable for understanding the complex metabolic networks involved in lysine utilization and recycling.